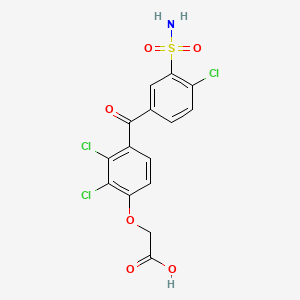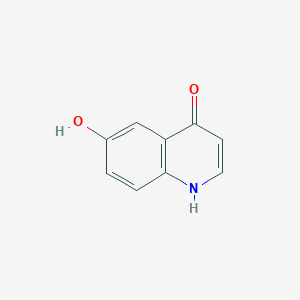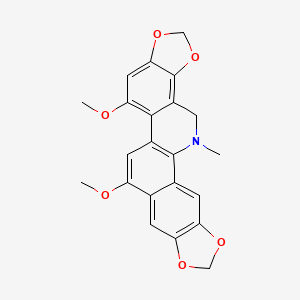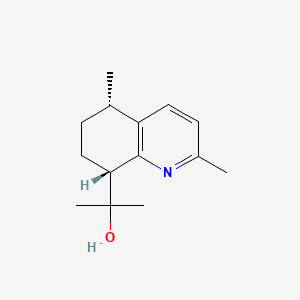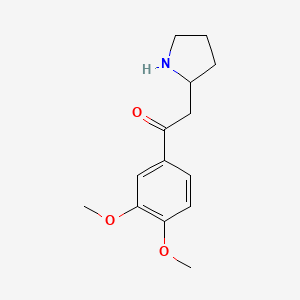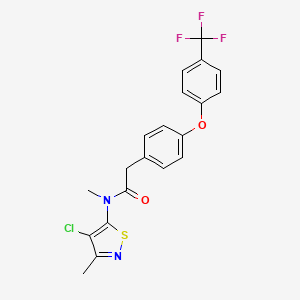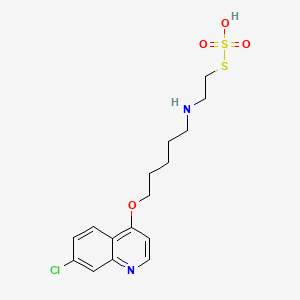
Almarl
Overview
Description
Almarl, known scientifically as arotinolol, is a medication that belongs to the class of mixed alpha and beta blockers. It is primarily used in the treatment of high blood pressure and essential tremor. Arotinolol also acts as a beta-3 receptor agonist, which contributes to its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of arotinolol hydrochloride involves several steps. The core of the tablet is prepared from a mixture containing 10 percent arotinolol hydrochloride, 83-88 percent filler, 1-5 percent adhesive, and 0.2-2 percent lubricant, such as magnesium stearate. The coating membrane is made from water-soluble membrane coating powder, accounting for 1.5-2.5 percent of the weight of the tablet core .
Industrial Production Methods: Industrial production of arotinolol hydrochloride focuses on ensuring high stability, quick action, and excellent product dissolution. The process is designed to address issues such as the complexity of sugar-coated tablets and the instability of quality in existing formulations .
Chemical Reactions Analysis
Types of Reactions: Arotinolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of arotinolol include tert-butylamine, thiazole derivatives, and thiophene carboxamide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include the active pharmaceutical ingredient arotinolol hydrochloride, which is used in the final tablet formulation .
Scientific Research Applications
Arotinolol has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its pharmacological effects.
Biology: Research focuses on its interactions with adrenergic receptors and its effects on cellular signaling pathways.
Mechanism of Action
Arotinolol exerts its effects by binding to beta-1, beta-2, and alpha-1 adrenergic receptor sites with high affinity. Radioligand studies have shown that arotinolol has a higher affinity for beta-receptors compared to alpha-receptors. The mechanism of action involves a reduction in cardiac output via beta-blockade and an inhibition of the counter-regulatory increase in peripheral resistance mediated by alpha-blockade .
Comparison with Similar Compounds
Propranolol: Another beta-blocker used for hypertension and anxiety.
Metoprolol: A selective beta-1 blocker used for heart conditions.
Carvedilol: A non-selective beta-blocker with alpha-blocking properties.
Uniqueness of Arotinolol: Arotinolol is unique due to its mixed alpha and beta-blocking properties, along with its beta-3 receptor agonist activity. This combination allows it to provide comprehensive cardiovascular benefits, making it distinct from other beta-blockers .
Properties
IUPAC Name |
7-chloro-4-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S2/c17-13-4-5-14-15(12-13)19-8-6-16(14)23-10-3-1-2-7-18-9-11-24-25(20,21)22/h4-6,8,12,18H,1-3,7,9-11H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHXOCXLJZGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)OCCCCCNCCSS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194210 | |
| Record name | Almarl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41287-43-8 | |
| Record name | Almarl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041287438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almarl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


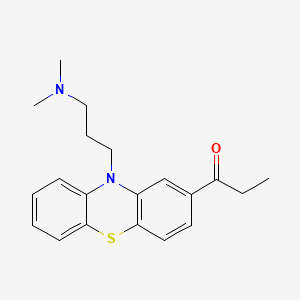
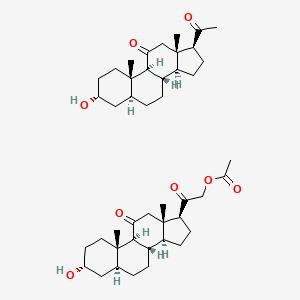
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)
